molecular formula C12H24N2O3 B6238104 tert-butyl N-[2-(1,4-oxazepan-2-yl)ethyl]carbamate CAS No. 1781853-27-7

tert-butyl N-[2-(1,4-oxazepan-2-yl)ethyl]carbamate

Cat. No.: B6238104
CAS No.: 1781853-27-7
M. Wt: 244.3
InChI Key:
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Description

tert-Butyl N-[2-(1,4-oxazepan-2-yl)ethyl]carbamate is a chemical compound known for its unique structure and properties. It is often used in organic synthesis and has applications in various scientific fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(1,4-oxazepan-2-yl)ethyl]carbamate typically involves the reaction of tert-butyl N-hydroxycarbamate with appropriate alcohols, followed by O-alkylation and acidic N-deprotection . Concentrated sulfuric acid is often used in the reaction process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-(1,4-oxazepan-2-yl)ethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another

Common Reagents and Conditions

Common reagents used in these reactions include methanesulfonates and acidic deprotection agents . The conditions often involve controlled temperatures and pressures to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, O-alkylation of tert-butyl N-hydroxycarbamate with alcohols produces O-substituted hydroxylamines .

Scientific Research Applications

tert-Butyl N-[2-(1,4-oxazepan-2-yl)ethyl]carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a protecting group for amino groups.

    Biology: It plays a role in biocatalytic processes and biosynthetic pathways.

    Medicine: It is investigated for its potential therapeutic applications, including drug development.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(1,4-oxazepan-2-yl)ethyl]carbamate involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in hydrogen bonding and other interactions that influence its reactivity and function .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[2-(prop-2-enamido)ethyl]carbamate
  • tert-Butyl (2-azabicyclo[2.1.1]hexan-4-yl)carbamate

Uniqueness

tert-Butyl N-[2-(1,4-oxazepan-2-yl)ethyl]carbamate is unique due to its specific structure, which includes an oxazepane ring. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications .

Properties

CAS No.

1781853-27-7

Molecular Formula

C12H24N2O3

Molecular Weight

244.3

Purity

95

Origin of Product

United States

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